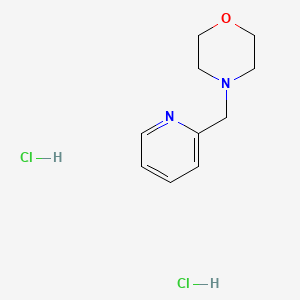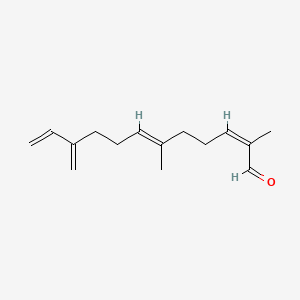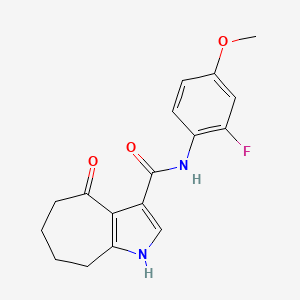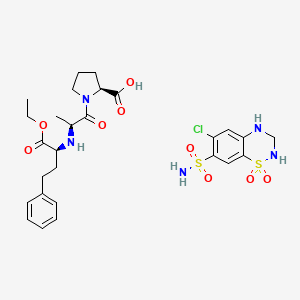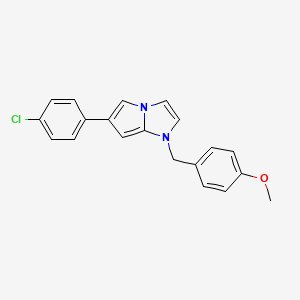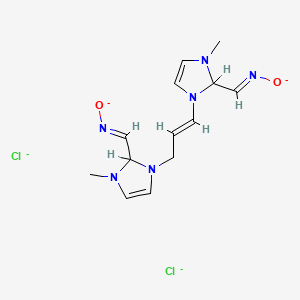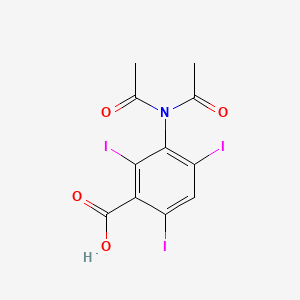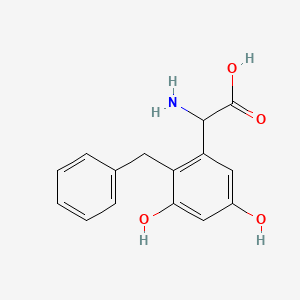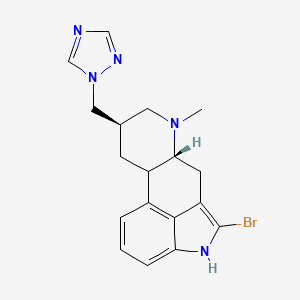
Meso-nordihydroguaiaretic acid tetrapropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso-nordihydroguaiaretic acid tetrapropionate is a derivative of nordihydroguaiaretic acid, a phenolic lignan primarily extracted from the creosote bush, Larrea tridentata . This compound is known for its potent antioxidant properties and has been used in traditional medicine for treating various ailments . The tetrapropionate derivative is synthesized to enhance the compound’s stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of meso-nordihydroguaiaretic acid tetrapropionate typically involves the esterification of nordihydroguaiaretic acid with propionic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography to obtain the pure tetrapropionate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade propionic anhydride and catalysts to achieve high yields. The purification process may include additional steps such as recrystallization to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Meso-nordihydroguaiaretic acid tetrapropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the quinones back to the original phenolic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced phenolic compounds, and substituted derivatives .
Applications De Recherche Scientifique
Meso-nordihydroguaiaretic acid tetrapropionate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of meso-nordihydroguaiaretic acid tetrapropionate involves its potent antioxidant activity. The compound scavenges reactive oxygen species, thereby reducing oxidative stress . It also inhibits lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid to pro-inflammatory leukotrienes . This inhibition reduces inflammation and has potential therapeutic effects in various diseases .
Comparaison Avec Des Composés Similaires
Meso-nordihydroguaiaretic acid tetrapropionate is unique due to its enhanced stability and bioavailability compared to its parent compound, nordihydroguaiaretic acid . Similar compounds include:
Nordihydroguaiaretic acid: The parent compound with potent antioxidant properties but lower stability.
Acetyl nordihydroguaiaretic acid: Another derivative with improved stability and bioavailability.
Dihydroguaiaretic acid: A related lignan with similar antioxidant properties.
These compounds share similar biological activities but differ in their stability, bioavailability, and specific applications .
Propriétés
Numéro CAS |
119189-40-1 |
|---|---|
Formule moléculaire |
C30H38O8 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
[4-[(2S,3R)-4-[3,4-di(propanoyloxy)phenyl]-2,3-dimethylbutyl]-2-propanoyloxyphenyl] propanoate |
InChI |
InChI=1S/C30H38O8/c1-7-27(31)35-23-13-11-21(17-25(23)37-29(33)9-3)15-19(5)20(6)16-22-12-14-24(36-28(32)8-2)26(18-22)38-30(34)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3/t19-,20+ |
Clé InChI |
LZYAHGGVARLOFY-BGYRXZFFSA-N |
SMILES isomérique |
CCC(=O)OC1=C(C=C(C=C1)C[C@@H](C)[C@@H](C)CC2=CC(=C(C=C2)OC(=O)CC)OC(=O)CC)OC(=O)CC |
SMILES canonique |
CCC(=O)OC1=C(C=C(C=C1)CC(C)C(C)CC2=CC(=C(C=C2)OC(=O)CC)OC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


